(Cyclohex-2-en-1-ylidene)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64724-30-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylideneacetaldehyde |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
OFAAPEDMUSMWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=CC=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclohex 2 En 1 Ylidene Acetaldehyde and Its Congeners
Foundational Synthetic Routes to the Core Structure
The construction of the substituted cyclohexene (B86901) framework is the initial critical step in the synthesis of (Cyclohex-2-en-1-ylidene)acetaldehyde. Several classical and modern synthetic strategies are utilized to achieve this.
Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and is instrumental in the synthesis of cyclohexenone precursors. This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.inpearson.com
A prominent example of this strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. jove.com This two-step process begins with the conjugate addition of an enolate to an α,β-unsaturated ketone (the Michael acceptor), followed by an intramolecular aldol condensation of the resulting intermediate to yield a cyclohexenone derivative. jove.com The reaction is typically base-catalyzed and is a reliable method for constructing substituted cyclohexenone rings, which are key intermediates that can be further functionalized to this compound. jove.com
The general mechanism for a base-catalyzed aldol condensation of cyclohexanone (B45756) is as follows:
A base abstracts an alpha-hydrogen from a cyclohexanone molecule to form a resonance-stabilized enolate. pearson.com
The enolate acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. pearson.com
Protonation of the resulting alkoxide yields a β-hydroxyketone (an aldol adduct). iitk.ac.in
Subsequent dehydration (elimination of a water molecule) under the reaction conditions forms the α,β-unsaturated ketone, 2-cyclohexylidenecyclohexanone. pearson.com
Catalysts for the aldol condensation of cyclohexanone can be either homogeneous, such as sodium hydroxide (B78521) or potassium hydroxide, or heterogeneous. qiboch.com Heterogeneous catalysts like Mg/Al mixed oxides are often preferred as they are more easily separated from the reaction mixture. qiboch.com
Table 1: Catalysts and Conditions for Aldol Condensation of Cyclohexanone
| Catalyst | Reactants | Temperature | Product(s) | Reference |
| Mg/Al mixed oxide | Cyclohexanone and Furfural | 80 °C | FCH and F2CH biofuels | qiboch.com |
| Sodium Hydroxide | Benzaldehyde and Acetone | Not specified | 4-hydroxy-4-phenyl-2-butanone | iitk.ac.in |
| Potassium Hydroxide | Cyclohexanone and Formaldehyde | Not specified | 2-hydroxycyclohexanecarboxaldehyde | iitk.ac.in |
Once the cyclohexenone core is established, the next critical step is the formation of the exocyclic double bond with the acetaldehyde (B116499) side chain. Olefination reactions are the primary methods to achieve this transformation.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgconicet.gov.ar It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org
In the context of synthesizing this compound congeners, a cyclohexanone derivative would be treated with a phosphonate ylide bearing the acetaldehyde moiety. The reaction typically favors the formation of the (E)-alkene, which is a result of the thermodynamic control in the elimination step of the oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org The stereochemical outcome can be influenced by several factors, including the nature of the phosphonate, the base used, the solvent, and the reaction temperature. researchgate.net
The general mechanism proceeds as follows:
Deprotonation of the phosphonate ester to form the phosphonate carbanion. wikipedia.org
Nucleophilic attack of the carbanion on the carbonyl carbon of the cyclohexanone derivative. wikipedia.org
Formation of a cyclic oxaphosphetane intermediate. wikipedia.org
Elimination of the dialkylphosphate to yield the alkene. wikipedia.org
The Peterson olefination is another important reaction for the synthesis of alkenes. It utilizes an α-silyl carbanion which reacts with a ketone or aldehyde to form a β-hydroxysilane intermediate. wikipedia.orgyoutube.com A significant feature of this reaction is that the stereochemical outcome of the elimination can be controlled. wikipedia.org Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. organic-chemistry.orglscollege.ac.in
For the synthesis of this compound, an α-silyl carbanion containing the acetaldehyde functionality would react with a cyclohexanone derivative. The resulting diastereomeric β-hydroxysilane intermediates could potentially be separated, allowing for the selective formation of either the (E) or (Z) isomer of the target compound upon elimination. organic-chemistry.org The reaction can be performed in a single step or by isolating the β-hydroxysilane intermediate. youtube.com
Table 2: Comparison of Olefination Reactions
| Reaction | Reagent | Key Intermediate | Stereoselectivity | Byproduct Removal | Reference |
| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | Oxaphosphetane | Predominantly (E) | Aqueous extraction | wikipedia.orgconicet.gov.ar |
| Peterson Olefination | α-silyl carbanion | β-hydroxysilane | Controllable (E) or (Z) | Volatile siloxane | wikipedia.orgyoutube.com |
Cycloisomerization reactions provide an atom-economical approach to the synthesis of cyclic compounds, including cyclohexene derivatives. These reactions involve the intramolecular rearrangement of an acyclic precursor containing one or more sites of unsaturation. organic-chemistry.org Rhodium-catalyzed cycloisomerization of acyclic enynes is a notable method for producing cyclic dienes, which can serve as precursors to the desired cyclohexene core. organic-chemistry.org
For instance, an appropriately substituted enyne could be subjected to a rhodium catalyst to induce a C-C bond-forming cyclization, leading to a cyclohexadiene. Subsequent selective reduction or functionalization of one of the double bonds would then yield the desired cyclohexene scaffold, which could be further elaborated to this compound.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. nih.govrug.nl This approach offers significant advantages in terms of operational simplicity, time, and resource efficiency. nih.gov
For the synthesis of functionalized cyclohexene rings, the AAD (Aldehydes, Amides, and Dienophiles) reaction is a relevant MCR. researchgate.net This three-component reaction can be utilized to construct substituted cyclohexene derivatives. While not a direct route to this compound, the products of such MCRs can be valuable intermediates that can be chemically transformed into the target molecule. The development of novel MCRs for the direct synthesis of enantiomerically pure cyclohex-2-en-1-ols also highlights the power of this strategy in creating complex cyclic structures. researchgate.net
Olefination Reactions for Exocyclic Double Bond Formation
Stereoselective Synthesis of this compound Analogs
The control of stereochemistry is paramount in the synthesis of this compound analogs due to the presence of stereogenic centers and the geometric isomerism of the exocyclic double bond. Achieving high levels of enantioselectivity, diastereoselectivity, and geometric control is crucial for accessing specific, biologically active isomers.
The asymmetric synthesis of chiral cyclohexene derivatives often employs strategies such as enantioselective deprotonation, asymmetric hydrosilylation, and enantioselective hydroboration. For instance, chiral lithium amides have been utilized for the enantioselective deprotonation of cyclohexene oxide, leading to the formation of chiral cyclohexenols which can serve as precursors to more complex analogs. Similarly, the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) using chiral catalysts, followed by hydrolysis, is a powerful method for producing enantiomerically enriched cyclohexenols. These approaches can be adapted to generate chiral analogs of this compound.
Another effective strategy involves the use of chiral organocatalysts. For example, the Jørgensen-Hayashi organocatalyst has been successfully employed in the asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde to provide stereocontrolled access to the cyclohexadienal backbone. plos.org This methodology offers a direct route to chiral 1,3-cyclohexadienals, which are structurally related to this compound. plos.org Enzymatic kinetic resolution has also been applied to achieve high enantioselectivity in the synthesis of functionalized cyclohex-2-ene-1-ols, which can be further elaborated to the desired acetaldehyde derivatives. researchgate.net
Table 1: Comparison of Enantioselective Methods for Cyclohexene Analogs
| Method | Catalyst/Reagent | Precursor | Key Feature |
| Asymmetric Hydrosilylation | Chiral Zinc Catalysts | 2-Cyclohexen-1-one | High yields and good enantioselectivities. researchgate.net |
| Organocatalysis | Jørgensen-Hayashi Catalyst | α,β-Unsaturated Aldehydes | Stereocontrolled access to cyclohexadienal backbone. plos.org |
| Enzymatic Resolution | Penicillin G Amidase | Functionalized Cyclohex-2-ene-1-ols | High enantiomeric excess (up to 99%). researchgate.net |
Diastereoselective control is critical when multiple stereocenters are being formed during the synthesis. Diels-Alder reactions are a cornerstone for diastereoselective synthesis of cyclohexene rings. An enantiospecific Diels-Alder reaction between an (E,E)-diene and a chiral dienophile, such as (+)-5-(d-mentyloxy)-2(5H)-furanone, can yield a specific cycloadduct isomer. nih.gov This cycloadduct can then be converted through several steps into a cyclohexene amine, providing a scaffold for the construction of various analogs. nih.gov
Organocatalysis also plays a significant role in achieving high diastereoselectivity. The reaction of α,β-unsaturated aldehydes catalyzed by a bulky chiral secondary amine, in combination with additives like LiClO4 and DABCO, can produce multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. organic-chemistry.org These methods provide robust control over the relative configuration of substituents on the cyclohexene ring.
The exocyclic double bond in this compound introduces the possibility of E/Z isomerism, which can significantly impact the molecule's properties and reactivity. The control of this geometric isomerism is a key challenge in its synthesis. The E/Z configuration is determined by the priority of the substituents on the double bond carbons, according to the Cahn-Ingold-Prelog (CIP) rules. khanacademy.orglibretexts.org If the higher priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). libretexts.orgyoutube.com
Synthetic strategies that can influence the E/Z ratio include Wittig-type reactions and their modifications (e.g., Horner-Wadsworth-Emmons reaction), where the choice of phosphonium (B103445) ylide or phosphonate ester, reaction conditions (solvent, temperature, additives), and the nature of the aldehyde substrate can favor the formation of one isomer over the other. While the cis/trans notation is sometimes used for simple alkenes, the E/Z system is more comprehensive and necessary for unambiguously defining the stereochemistry of complex molecules like this compound and its analogs. masterorganicchemistry.com
Advanced Synthetic Methodologies
Modern synthetic chemistry offers a range of powerful tools that can be applied to the synthesis of this compound and its congeners. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Metal-catalyzed reactions are indispensable for the construction of complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be used to introduce substituents onto the cyclohexene ring of precursors. organic-chemistry.org For instance, a dinickel catalyst has been shown to promote [2 + 2 + 1]-cycloadditions of two aldehyde equivalents and a vinylidene to form methylenedioxolane products, showcasing the potential of metal catalysts in forming complex cyclic structures. purdue.edu
Furthermore, palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds provides an efficient route to 1,3-diene systems. organic-chemistry.org This type of methodology could be adapted for the synthesis of the diene moiety present in this compound.
Table 2: Examples of Metal-Catalyzed Reactions for Cyclohexene Synthesis
| Reaction Type | Catalyst | Substrates | Product Type |
| [2+2+1] Cycloaddition | Dinickel Catalyst | Aldehydes, Vinylidene | Methylenedioxolanes purdue.edu |
| Oxidative Cross-Coupling | Palladium Catalyst | Vinyl Boronic Acids, α-Diazocarbonyls | 1,3-Dienes organic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Phosphonium salt-activated 1,3-diones, Boronic acids | β-Substituted Cyclic Enones organic-chemistry.org |
Photochemical and electrochemical methods represent green and powerful alternatives for organic synthesis. Electrochemical cross-dehydrogenation aromatization (ECDA) has been demonstrated for the reaction of cyclohex-2-enone with amines to synthesize 1,4-phenylenediamine without the need for metal catalysts or chemical oxidants. rsc.org This highlights the potential of electrochemical methods for C-N bond formation and modification of the cyclohexene core. rsc.org
While direct photochemical or electrochemical synthesis of this compound is not widely reported, these techniques offer intriguing possibilities. For example, electrochemical oxidation could be explored for the selective synthesis of acetaldehyde from ethylene (B1197577), a process that has been shown to be highly selective using a fuel cell system. osti.gov Such principles could potentially be adapted for the final aldehyde installation step in a synthetic sequence towards the target molecule.
Biocatalytic Transformations and Ene Reductase Applications
The asymmetric reduction of α,β-unsaturated aldehydes and ketones represents a powerful strategy for the synthesis of valuable chiral molecules. In this context, biocatalysis, particularly the use of ene reductases (EREDs), has emerged as a compelling alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. chemrxiv.orgacs.org Ene reductases, especially those from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, catalyze the stereoselective reduction of activated carbon-carbon double bonds at the expense of a nicotinamide (B372718) cofactor. nih.gov This section explores the application of these biocatalysts in the transformation of congeners of this compound, focusing on cyclic α,β-unsaturated aldehydes and ketones.
Ene reductases facilitate the trans-addition of two hydrogen atoms across the C=C double bond. The reaction mechanism involves the transfer of a hydride from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the substrate, followed by protonation at the α-carbon, typically by a conserved tyrosine residue in the active site. nih.gov While a broad range of α,β-unsaturated compounds are substrates for EREDs, the efficiency of the reduction can be influenced by the nature of the electron-withdrawing group. almacgroup.com
Research into the bioreduction of cyclic α,β-unsaturated carbonyl compounds, such as ketoisophorone and 2-methyl-cyclopentenone, has demonstrated the potential of whole-cell biocatalysts. A study involving 23 non-conventional yeast (NCY) strains revealed that several exhibited high to total conversion yields for these ketones. chemrxiv.org This highlights the diversity of ene reductase activity within different microorganisms. However, the study also noted a decline in catalytic efficiency when shifting from ketones to α,β-unsaturated aldehydes like (S)-(-)-perillaldehyde. chemrxiv.orgnih.gov This observation suggests that while the biocatalytic reduction is feasible for aldehyde congeners, the yields may be comparatively lower.
The use of isolated or recombinant ene reductases offers advantages over whole-cell systems by minimizing side reactions, such as the over-reduction of the aldehyde moiety to the corresponding alcohol. nih.gov For instance, purified OYEs have been successfully employed in the reduction of various enals to their saturated aldehyde counterparts. nih.gov
The stereochemical outcome of the bioreduction is a key feature of ene reductase catalysis. For example, the bioreduction of ketoisophorone by Candida macedoniensis AKU4588 yields (6R)-2,2,6-trimethylcyclohexane-1,4-dione (levodione) with high stereospecificity. nih.gov The stereoselectivity is often dependent on the specific enzyme and the substrate structure.
While specific studies on the biocatalytic reduction of this compound are not extensively documented in the reviewed literature, the data from its congeners provides a strong basis for predicting its behavior. The presence of the cyclic moiety and the α,β-unsaturated aldehyde functionality places it within the substrate scope of known ene reductases.
Table 1: Bioreduction of Cyclic α,β-Unsaturated Ketones by Non-Conventional Yeast Strains
| Yeast Strain | Substrate | Bioconversion Yield (%) |
| Candida ciferrii DBVPG 4691 | Ketoisophorone | >99 |
| Candida hollandica DBVPG 4811 | Ketoisophorone | >99 |
| Cryptococcus uzbekistanensis DBVPG 4799 | 2-Methyl-cyclopentenone | >99 |
| Debaryomyces hansenii DBVPG 3574 | 2-Methyl-cyclopentenone | 98 |
| Wickerhamomyces anomalus DBVPG 3568 | 2-Methyl-cyclopentenone | 98 |
Data sourced from a study on the bioreduction capabilities of various non-conventional yeasts. chemrxiv.org
Table 2: Bioreduction of (S)-(-)-Perillaldehyde by Non-Conventional Yeast Strains
| Yeast Strain | Bioconversion Yield (%) |
| Candida freyschussii DBVPG 4794 | 88 |
| Candida caseinolytica DBVPG 4793 | 77 |
| Candida guilliermondii DBVPG 3173 | 75 |
| Candida ciferrii DBVPG 4691 | 72 |
| Candida hollandica DBVPG 4811 | 69 |
This table illustrates the catalytic efficiency of non-conventional yeasts in the bioreduction of a cyclic α,β-unsaturated aldehyde, a close congener of this compound. chemrxiv.org
Chemical Reactivity and Mechanistic Organic Transformations of Cyclohex 2 En 1 Ylidene Acetaldehyde
Reactivity at the Aldehyde Moiety
The aldehyde functional group, polarized by the electronegative oxygen atom, serves as a primary site for chemical transformations. masterorganicchemistry.com Its reactivity is further influenced by conjugation with the exocyclic double bond, which can modulate the electrophilicity of the carbonyl carbon.
Nucleophilic Additions to the Carbonyl Group
The most characteristic reaction of the aldehyde group is nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org Due to the planar nature of the carbonyl group, the nucleophile can attack from either face, which can lead to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and electronic factors. libretexts.org
A variety of nucleophiles can be employed in this reaction, including organometallic reagents (Grignard and organolithium reagents), cyanide ions, and hydride reagents. These reactions are fundamental in carbon-carbon bond formation and functional group interconversion.
| Nucleophile Type | Reagent Example | Intermediate | Final Product |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tetrahedral alkoxide | 1-(Cyclohex-2-en-1-ylidene)propan-2-ol |
| Cyanide | Sodium Cyanide (NaCN) followed by acid | Cyanohydrin alkoxide | 2-Hydroxy-3-(cyclohex-2-en-1-ylidene)propanenitrile (a cyanohydrin) |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Tetrahedral alkoxide | (E/Z)-2-(Cyclohex-2-en-1-ylidene)ethanol |
This table presents illustrative examples of nucleophilic addition reactions at the carbonyl group.
Reductive Transformations
The aldehyde group of (Cyclohex-2-en-1-ylidene)acetaldehyde can be selectively reduced to a primary alcohol. The choice of reducing agent is crucial for achieving chemoselectivity, particularly to avoid the reduction of the carbon-carbon double bonds present in the molecule.
Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com NaBH₄ is a milder reagent and is typically preferred for the selective reduction of aldehydes and ketones. For α,β-unsaturated aldehydes, these reagents primarily yield the allylic alcohol through 1,2-addition to the carbonyl group.
The Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum isopropoxide in isopropyl alcohol, is another method for the chemoselective reduction of aldehydes to alcohols. doubtnut.com This equilibrium-driven process is known for its high selectivity for carbonyl groups, leaving olefinic bonds intact. doubtnut.com
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temp. | (E/Z)-2-(Cyclohex-2-en-1-ylidene)ethanol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 0 °C, followed by aqueous workup | (E/Z)-2-(Cyclohex-2-en-1-ylidene)ethanol |
| Aluminum isopropoxide (Al(O-i-Pr)₃) | Isopropanol | Reflux | (E/Z)-2-(Cyclohex-2-en-1-ylidene)ethanol |
This table summarizes common reductive transformations of the aldehyde moiety.
Oxidative Pathways, including Ozonolysis and Carbonyl Oxide Intermediates
The aldehyde can be oxidized to the corresponding carboxylic acid, (Cyclohex-2-en-1-ylidene)acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).
Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds. wikipedia.org In the context of this compound, both the exocyclic and endocyclic double bonds are susceptible to cleavage by ozone (O₃). The reaction proceeds through the formation of a transient primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orgmsu.edu This rearrangement occurs via fragmentation into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgmsu.edu
Cleavage of the exocyclic double bond, which is directly conjugated to the aldehyde, would yield two fragments: cyclohexanone (B45756) and glyoxal. The subsequent workup determines the final products. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would oxidize the resulting aldehyde fragments to carboxylic acids. masterorganicchemistry.com
Mechanism of Exocyclic Double Bond Ozonolysis:
Cycloaddition: Ozone adds across the exocyclic C=C bond to form an unstable molozonide. wikipedia.org
Retro-cycloaddition: The molozonide cleaves to form cyclohexanone and a carbonyl oxide intermediate. wikipedia.org
Recombination/Trapping: These intermediates can recombine to form a secondary ozonide or be trapped by the solvent or other reagents.
Workup: Treatment with an oxidizing agent like H₂O₂ cleaves the ozonide and oxidizes the aldehyde fragments. masterorganicchemistry.com
| Reaction | Reagents | Key Intermediate | Major Products (after oxidative workup) |
| Ozonolysis (Exocyclic C=C) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Carbonyl oxide (Criegee intermediate) | Cyclohexanone and Oxalic acid |
| Ozonolysis (Endocyclic C=C) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Dicarbonyl compound | A dicarboxylic acid derivative |
This table outlines the products from the ozonolysis of the different double bonds within the molecule under oxidative conditions.
Decarbonylation Processes
Decarbonylation is the removal of a carbonyl group, typically released as carbon monoxide (CO). For aldehydes, this transformation can be achieved using transition-metal complexes, most notably rhodium catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃). The reaction mechanism generally involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion and reductive elimination of CO. Platinum(II) complexes have also been shown to catalyze decarbonylation reactions. whiterose.ac.uk Photochemical methods can also induce decarbonylation, often proceeding through radical intermediates. chemrxiv.org Applying this to this compound would result in the formation of cyclohex-2-en-1-ylidenemethane.
| Method | Catalyst/Condition | Product |
| Catalytic | Wilkinson's catalyst (RhCl(PPh₃)₃), heat | Cyclohex-2-en-1-ylidenemethane + CO |
| Photochemical | UV light | Cyclohex-2-en-1-ylidenemethane + CO |
This table provides an overview of decarbonylation methods for the aldehyde.
Reactivity of the Cyclohexene (B86901) Ring
The endocyclic double bond within the cyclohexene ring provides a second distinct site of reactivity, primarily for electrophilic addition reactions. This double bond behaves as a typical, relatively electron-rich alkene.
Electrophilic Additions to the Endocyclic Double Bond
The endocyclic double bond can undergo addition reactions with various electrophiles. The mechanism involves the initial attack of the π-electrons of the double bond on the electrophile, forming a carbocation intermediate. This intermediate is then captured by a nucleophile to give the final addition product. According to Markovnikov's rule, in the addition of protic acids (H-X), the proton will add to the carbon atom of the double bond that results in the more stable carbocation.
Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration.
| Reaction | Reagent(s) | Intermediate | Product |
| Halogenation | Bromine (Br₂) in CCl₄ | Cyclic bromonium ion | 2,3-Dibromo-1-(1-ylideneacetaldehyde)cyclohexane |
| Hydrohalogenation | Hydrogen Bromide (HBr) | Secondary carbocation | 2-Bromo-1-(1-ylideneacetaldehyde)cyclohexane |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Secondary carbocation | 2-Hydroxy-1-(1-ylideneacetaldehyde)cyclohexane |
This table details representative electrophilic addition reactions occurring at the endocyclic double bond.
Epoxidation Mechanisms and Stereoselectivity
Epoxidation of the carbon-carbon double bonds in this compound can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or dioxiranes such as dimethyldioxirane (B1199080) (DMDO). The reaction proceeds via the concerted transfer of an oxygen atom to the double bond. The presence of two distinct, electronically different double bonds—the endocyclic and the exocyclic—raises questions of chemoselectivity and stereoselectivity.
Generally, the more electron-rich double bond is more susceptible to epoxidation. libretexts.org In the case of this compound, the endocyclic double bond is typically more reactive towards epoxidation than the electron-deficient exocyclic double bond, which is conjugated to the electron-withdrawing aldehyde group.
Stereoselectivity is a key aspect of the epoxidation of cyclic systems. The facial selectivity of the epoxidation is influenced by the steric and electronic properties of the substituents on the cyclohexene ring. For substituted cyclohexenes, the oxidizing agent preferentially attacks from the less sterically hindered face. In some cases, directing effects, such as hydrogen bonding between the oxidant and a hydroxyl group on the substrate, can control the stereochemical outcome, leading to syn-epoxidation. organic-chemistry.orgencyclopedia.pub For this compound, the bulky (ylidene)acetaldehyde moiety would likely direct the incoming epoxidizing agent to the anti face of the endocyclic double bond, leading to the formation of the trans-epoxide as the major product.
Table 1: Predicted Epoxidation Products and Selectivity
| Oxidizing Agent | Target Double Bond | Predicted Major Product | Controlling Factors |
| m-CPBA | Endocyclic C2=C3 | anti-(2,3-Epoxycyclohexylidene)acetaldehyde | Steric hindrance from the exocyclic group |
| DMDO | Endocyclic C2=C3 | anti-(2,3-Epoxycyclohexylidene)acetaldehyde | Steric hindrance |
| VO(acac)₂ / TBHP | Endocyclic C2=C3 | anti-(2,3-Epoxycyclohexylidene)acetaldehyde | Steric hindrance, coordination effects |
Hydrogenation and Dehydrogenation Studies
Hydrogenation: The catalytic hydrogenation of this compound can lead to several products depending on the catalyst, reaction conditions (temperature, pressure), and substrate. The molecule has three reducible sites: the endocyclic double bond, the exocyclic double bond, and the aldehyde group.
Selective hydrogenation is a significant challenge. Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. Under mild conditions, it is often possible to selectively reduce the more reactive endocyclic double bond without affecting the conjugated system or the aldehyde. For instance, selective hydrogenation of benzene (B151609) to cyclohexene is a well-studied industrial process requiring specific catalyst systems, often involving ruthenium (Ru) and zinc (Zn) promoters, to prevent over-hydrogenation to cyclohexane. mdpi.commdpi.com Applying similar principles, a carefully chosen catalyst could potentially hydrogenate the C2=C3 bond to yield (Cyclohexylidene)acetaldehyde. Complete hydrogenation under more forcing conditions (e.g., higher H₂ pressure, rhodium catalyst) would lead to the saturation of all double bonds and reduction of the aldehyde, yielding 2-(cyclohexylmethyl)ethanol.
Dehydrogenation: The reverse reaction, dehydrogenation, can be used to create aromatic compounds from cyclic precursors. researchgate.netnih.gov Catalytic dehydrogenation of this compound, likely using a Pd or Pt catalyst at elevated temperatures, would be expected to result in aromatization of the six-membered ring. nih.gov This process would involve the elimination of hydrogen molecules to form a stable benzene ring, yielding (Phenyl)acetaldehyde as the primary product. The driving force for this reaction is the formation of the highly stable aromatic system. google.com
Table 2: Potential Hydrogenation and Dehydrogenation Products
| Reaction | Catalyst | Conditions | Major Product |
| Selective Hydrogenation | Ru-Zn/ZrO₂ | Mild H₂, low temp. | (Cyclohexylidene)acetaldehyde |
| Full Hydrogenation | Rh/C or PtO₂ | High H₂, high temp. | 2-(Cyclohexylmethyl)ethanol |
| Dehydrogenation | Pd/C or Pt/C | High temp., inert atm. | (Phenyl)acetaldehyde |
Reactivity of the Exocyclic Alkylidene Moiety
The exocyclic alkylidene moiety, being part of an extended conjugated system terminating in an aldehyde, is highly activated towards various addition and cycloaddition reactions.
Conjugate Additions (Michael-type reactions)
The extended conjugation in this compound makes it an excellent substrate for Michael-type or 1,4-conjugate additions. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated aldehyde system. libretexts.orguobabylon.edu.iq This reaction is one of the most important C-C bond-forming reactions in organic synthesis.
A wide variety of nucleophiles (Michael donors) can be employed, including:
Soft Carbon Nucleophiles: Enolates derived from malonic esters, β-ketoesters, and β-diketones are classic Michael donors.
Organocuprates (Gilman Reagents): These reagents (e.g., LiR₂Cu) are known to add exclusively in a 1,4-fashion to α,β-unsaturated carbonyls.
Heteronucleophiles: Amines, thiols, and alkoxides can also undergo conjugate addition (aza-Michael, thia-Michael), leading to the formation of β-amino, β-thio, or β-alkoxy aldehydes, respectively.
The reaction is typically catalyzed by a base, which generates the nucleophilic species. The initial addition results in an enolate intermediate, which is then protonated during workup to yield the final 1,4-adduct.
Table 3: Examples of Michael Additions
| Nucleophile (Donor) | Reagent Example | Product Structure |
| Malonate Enolate | Diethyl malonate / NaOEt | Diethyl 2-(2-(cyclohex-2-en-1-ylidene)-1-formylethyl)malonate |
| Gilman Reagent | Lithium dimethylcuprate (Li(CH₃)₂Cu) | (E)-(Cyclohex-2-en-1-ylidene)-3-methylbutanal |
| Amine | Piperidine | 3-Piperidinyl-(cyclohex-2-en-1-ylidene)propanal |
Cycloaddition Reactions (e.g., [3+2]-cycloaddition with azomethine ylides)
The electron-deficient exocyclic double bond of this compound serves as an excellent dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azomethine ylides. thieme.de This reaction is a powerful method for the stereocontrolled synthesis of pyrrolidine (B122466) rings, which are common motifs in natural products and pharmaceuticals. nih.govdntb.gov.ua
Azomethine ylides are 1,3-dipoles that are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone, or by the thermal or photochemical ring-opening of aziridines. nih.govallfordrugs.com The azomethine ylide then reacts with the exocyclic double bond of the dienal in a concerted fashion. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. nih.gov This reaction provides a direct route to complex spirocyclic or fused-ring systems containing a pyrrolidine moiety.
Olefin Metathesis and Related Transformations
Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. beilstein-journals.orgresearchgate.net The exocyclic double bond of this compound can participate in cross-metathesis (CM) reactions with other olefins. utc.edu
In a cross-metathesis reaction, this compound would react with a partner olefin (e.g., styrene (B11656), acrylates) to exchange alkylidene groups. frontiersin.orgnih.gov For instance, reaction with styrene in the presence of a second-generation Grubbs' catalyst could potentially yield a new conjugated system, with the formation of ethylene (B1197577) as a volatile byproduct driving the reaction to completion. The success and selectivity of the reaction depend heavily on the catalyst choice and the electronic and steric nature of the reacting olefins.
Table 4: Potential Cross-Metathesis Products
| Partner Olefin | Catalyst | Expected Major Product |
| Styrene | Grubbs' 2nd Gen. | 3-Phenyl-2-(cyclohex-2-en-1-ylidene)propenal |
| Ethylene (excess) | Hoveyda-Grubbs' Cat. | 3-(Cyclohex-2-en-1-ylidene)propenal |
| Methyl Acrylate | Grubbs' 2nd Gen. + CuI | Methyl 4-(cyclohex-2-en-1-ylidene)but-2-enoate |
Acid- and Base-Catalyzed Transformations
Beyond their role in promoting reactions like Michael additions, acids and bases can catalyze specific rearrangements and transformations of this compound.
Acid-Catalyzed Transformations: Under acidic conditions, several transformations are possible. Protonation of the aldehyde carbonyl can activate the entire conjugated system, facilitating isomerization of the double bonds. This could lead to the migration of the endocyclic double bond to a more stable, conjugated position, or potentially to the thermodynamically favored aromatic product through a dehydrogenative aromatization pathway, especially at higher temperatures. ufl.edu Complex skeletal rearrangements can also occur under strong acidic conditions. nih.govtum.de For example, protonation could initiate cyclization or other intramolecular reactions, leading to bicyclic structures.
Base-Catalyzed Transformations: In the presence of a base, this compound, which lacks α-hydrogens at the aldehyde, cannot undergo self-aldol condensation in the traditional sense. However, if other enolizable carbonyl compounds are present, it can act as an acceptor in crossed-aldol reactions. Furthermore, strong bases could potentially induce isomerization of the endocyclic double bond. Dienamines can be formed by reacting α,β-unsaturated aldehydes with secondary amines, which alters the reactivity of the molecule, making the γ-position nucleophilic and susceptible to reaction with electrophiles. semanticscholar.org
Transition Metal-Mediated and Catalyzed Reactions
The extended π-system of this compound, a representative α,β,γ,δ-unsaturated aldehyde, provides multiple sites for transition metal catalysts to coordinate and mediate a variety of organic transformations. The reactivity can be influenced at the carbonyl group, the α,β-double bond, or the γ,δ-double bond, leading to a diverse range of synthetic outcomes. Research into analogous conjugated systems has highlighted the versatility of metals like rhodium and palladium in catalyzing additions, cross-couplings, and cyclization reactions.
Rhodium-Catalyzed Transformations
Rhodium complexes are particularly effective in mediating reactions involving the aldehyde functional group. A key mechanistic step in many of these transformations is the oxidative addition of the aldehyde C-H bond to a Rh(I) center, forming an acyl-Rh(III)-hydride intermediate. nih.gov This intermediate is a branching point for several distinct reaction pathways, including hydroacylation and cycloisomerization.
One of the primary challenges in rhodium-catalyzed hydroacylation is preventing the decarbonylation of the acyl-rhodium intermediate, which leads to inactive catalyst complexes. acs.org Strategies to overcome this include the use of substrates with chelating groups or developing catalyst systems that favor subsequent productive steps over decarbonylation. nih.gov
Hydroacylation: Intermolecular hydroacylation, the addition of an aldehyde C-H bond across an unsaturated bond, is a highly atom-economical method for synthesizing ketones. researchgate.net Cationic rhodium(I) complexes have been shown to catalyze the hydroacylation of alkenes and alkynes with aldehydes. acs.orgorganic-chemistry.org For instance, β-carbonyl-substituted aldehydes are excellent substrates for these reactions, yielding synthetically useful 1,3- and 1,4-dicarbonyl compounds. acs.orgrsc.org The choice of phosphine (B1218219) ligands is crucial for achieving high efficiency and selectivity. acs.org In some cases, a unique mechanism involving a homobimetallic oxidative addition, where two rhodium catalysts activate the aldehyde, has been proposed to explain the reaction kinetics. acs.org
Cycloisomerization: For dienyl aldehydes, which share a structural motif with this compound, rhodium catalysts can initiate cycloisomerization reactions. After the initial oxidative addition to form the acyl-Rh(III)-hydride, stereoselective hydrorhodation of one of the olefin units can occur, forming a rhodacycle. This intermediate can then undergo various transformations to yield a range of carbocyclic products, including cyclopentanones and cyclohexenyl aldehydes. nih.gov The final product is often dependent on the fine-tuning of the rhodium catalyst and reaction conditions. nih.govresearchgate.net
| Reaction Type | Catalyst / Reagents | Substrate Type | Product Type | Key Findings & Citations |
| Intermolecular Hydroacylation | Cationic Rh(I) with bisphosphine ligands (e.g., dppb, dcpe) | Alkenes/Alkynes and Aldehydes (especially with β-carbonyl groups) | Ketones, γ-Ketoamides | Provides an atom-economical route to various ketones and dicarbonyl compounds. acs.orgorganic-chemistry.org |
| Enantioselective Hydroacylation | Rh(I) with chiral ligands (e.g., Josiphos) | α-Ketoamides and Aliphatic Aldehydes | α-Acyloxyamides | Achieves high enantioselectivity through a proposed homobimetallic activation mechanism. acs.org |
| Cycloisomerization | Rh(I) catalysts | Dienyl Aldehydes | Cyclopentanones, Cyclohexenyl Aldehydes | An acyl-Rh(III)-hydride intermediate undergoes intramolecular hydrorhodation, leading to various carbocycles. nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysis offers a complementary set of transformations, primarily focusing on cross-coupling reactions to form new carbon-carbon bonds. The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgnobelprize.org For unsaturated carbonyl compounds, the site of reactivity (α, β, or γ position) is a key challenge.
γ-Arylation: The γ-position of α,β,γ,δ-unsaturated aldehydes is a challenging yet desirable site for functionalization. Direct γ-arylation of α,β-unsaturated aldehydes and ketones has been achieved using palladium catalysts. nih.govresearchgate.net This vinylogous coupling reaction extends the well-known Buchwald-Hartwig amination and Miura arylation to a remote position. researchgate.net The reaction typically involves the coupling of the unsaturated aldehyde with an aryl halide. The regioselectivity between α- and γ-arylation can be controlled by the choice of ligands and reaction conditions, with computational studies suggesting that a proton shuttle mechanism plays a key role in determining the outcome. chemrxiv.org The use of silyl (B83357) dienol ethers as precursors can also facilitate selective γ-arylation. nih.gov
Cross-Coupling Reactions: The extensive family of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, etc.) provides powerful tools for C-C bond formation. libretexts.orglibretexts.orgyoutube.com In the context of a molecule like this compound, these reactions could be envisioned to occur at a vinyl halide or triflate derivative of the parent structure. The Suzuki reaction, for example, couples an organoboron compound with a halide, while the Stille reaction uses an organotin reagent. libretexts.orglibretexts.org These methods are highly valued for their functional group tolerance and mild reaction conditions. nobelprize.org
Aerobic Dehydrogenation: Palladium(II) catalysts can be used for the aerobic oxidative dehydrogenation of cyclohexene derivatives to form the corresponding aromatic compounds. nih.gov This process involves Pd(II)-mediated activation of allylic C-H bonds, followed by β-hydride elimination. nih.gov For a substrate like this compound, such a reaction could potentially lead to an aromatized phenylacetaldehyde (B1677652) derivative.
| Reaction Type | Catalyst / Reagents | Substrate Type | Product Type | Key Findings & Citations |
| γ-C–H Arylation | Pd(OAc)₂, Phosphine Ligands, Base | α,β-Unsaturated Aldehydes & Ketones, Aryl Halides | γ-Aryl Unsaturated Carbonyls | Allows direct functionalization at the remote γ-position; regioselectivity is a key challenge. nih.govresearchgate.netchemrxiv.org |
| Suzuki Coupling | Pd(0) complex, Base | Organoboron compound, Vinyl/Aryl Halide | Biaryls, Conjugated Dienes | A versatile C-C bond-forming reaction with high functional group tolerance. libretexts.orgnobelprize.org |
| Stille Coupling | Pd(0) complex | Organotin compound, Vinyl/Aryl Halide | Unsaturated Compounds | Involves a transmetalation step from tin to palladium. libretexts.org |
| Aerobic Dehydrogenation | Pd(TFA)₂, Co-catalyst (AMS), O₂ | Substituted Cyclohexenes | Aromatic Compounds | Converts cyclohexene rings to arenes via C-H activation and β-hydride elimination. nih.gov |
Mechanistic Investigations into the Transformations of Cyclohex 2 En 1 Ylidene Acetaldehyde
Elucidation of Reaction Mechanisms and Transition States
The generally accepted mechanism for the acid-catalyzed cyclization of a divinyl carbonyl compound like (Cyclohex-2-en-1-ylidene)acetaldehyde proceeds through several key steps. The reaction is initiated by a promoter, typically a Brønsted or Lewis acid, which activates the carbonyl group. organic-chemistry.org
The key mechanistic event is a 4π-conrotatory electrocyclization of the resulting hydroxypentadienyl cation. researchgate.net This step is governed by the Woodward-Hoffmann rules for thermal pericyclic reactions. The conrotatory motion of the termini of the π-system leads to the formation of a new sigma bond, establishing the five-membered ring with specific stereochemistry. Computational studies on analogous systems confirm that this electrocyclization proceeds through a well-defined, albeit high-energy, transition state. The process concludes with the elimination of a proton and tautomerization to yield the final cyclopentenone product. wikipedia.org
Table 1: Key Mechanistic Steps in the Transformation of this compound
| Step | Description | Key Features |
| 1. Activation | The carbonyl oxygen is protonated by an acid catalyst (or coordinates to a Lewis acid). | Reversible; increases the electrophilicity of the carbonyl carbon. |
| 2. Cation Formation | A resonance-stabilized hydroxypentadienyl cation is formed. | The positive charge is delocalized across the 5-atom π-system. |
| 3. Electrocyclization | A 4π-electron, conrotatory electrocyclic ring closure occurs. | This is typically the rate-determining step and sets the stereochemistry. |
| 4. Cation Rearrangement | A cyclized oxyallyl cation intermediate is formed. | The positive charge is localized within the newly formed five-membered ring. |
| 5. Elimination/Tautomerization | A proton is eliminated from a carbon adjacent to the cation, followed by tautomerization. | Regenerates the catalyst and forms the stable α,β-unsaturated ketone product. |
Identification and Characterization of Reaction Intermediates
The transformation of this compound involves a series of transient intermediates that are crucial to the reaction pathway. While their direct isolation is often challenging due to their high reactivity, their existence is supported by extensive mechanistic studies on related systems.
Protonated Aldehyde: The first intermediate is formed upon the interaction of the aldehyde's carbonyl oxygen with an acid. This species is highly activated towards further reaction.
Hydroxypentadienyl Cation: This key intermediate possesses a delocalized positive charge across the five-carbon backbone of the dienal system. Its stability is a critical factor in the feasibility of the cyclization. The geometry of this cation dictates the feasibility of the subsequent ring-closure.
Oxyallyl Cation: Following the 4π-electrocyclization, a cyclopentenyl cation is formed where the oxygen atom is attached to the central carbon of an allyl cation system. This intermediate is highly electrophilic and readily undergoes elimination to neutralize the charge.
The characterization of such intermediates in analogous reactions has been achieved through a combination of low-temperature spectroscopic techniques and computational modeling.
Kinetic Studies and Reaction Rate Analysis
Several factors would be expected to influence the reaction rate of this compound transformations:
Acid Strength: A stronger acid or a more effective Lewis acid catalyst generally leads to a faster reaction by increasing the equilibrium concentration of the activated hydroxypentadienyl cation.
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing the necessary activation energy for the cyclization step.
Substrate Structure: Although the parent compound is unsubstituted, studies on derivatives show that electron-donating groups on the dienal backbone can stabilize the cationic intermediate and accelerate the cyclization. Conversely, electron-withdrawing groups typically retard the reaction.
Table 2: Factors Influencing Reaction Rate
| Factor | Effect on Rate | Rationale |
| Catalyst Concentration | Increases | Higher concentration of the catalyst leads to a greater population of activated substrate molecules. |
| Temperature | Increases | Provides sufficient thermal energy to overcome the activation barrier of the rate-limiting electrocyclization step. |
| Solvent Polarity | Variable | Polar solvents can stabilize the charged intermediates and transition state, often accelerating the reaction. |
Thermodynamic Analysis of Reaction Equilibria and Driving Forces
Thermodynamic studies on similar isomerization reactions, such as those involving monoterpenes, show that such cyclizations are typically exothermic and spontaneous, characterized by negative values of enthalpy (ΔH°) and Gibbs free energy (ΔG°). nih.gov The initial activation step is reversible, but the subsequent irreversible elimination step drives the reaction towards the final product.
Table 3: Estimated Thermodynamic Parameters for Key Reaction Steps
| Reaction Step | ΔH° (Enthalpy) | ΔG° (Gibbs Free Energy) | Thermodynamic Character |
| Cation Formation | Slightly Endothermic | Positive (Non-spontaneous) | Equilibrium lies towards the starting material. |
| Electrocyclization | Exothermic | Negative (Spontaneous) | Favorable due to σ-bond formation. |
| Deprotonation/Tautomerization | Highly Exothermic | Highly Negative (Spontaneous) | Formation of a stable conjugated system. |
Note: Values are qualitative estimates based on analogous chemical systems.
Solvent Effects and Reaction Environment Influences
The choice of solvent can significantly impact the rate and selectivity of the cyclization of this compound. The reaction involves polar, cationic intermediates and transition states, which are sensitive to the surrounding medium.
In general, polar solvents are expected to accelerate the reaction by stabilizing the charged intermediates. mdpi.com For instance, reactions analogous to this, such as the Diels-Alder reaction, often show significant rate enhancements in polar solvents like water or dimethylformamide compared to nonpolar solvents like hexane. wikipedia.orgmdpi.com This stabilization lowers the activation energy of the rate-determining step. However, highly coordinating solvents can sometimes inhibit the reaction by competing with the substrate for the Lewis acid catalyst. Therefore, an optimal solvent is often one of moderate polarity that can solvate the transition state effectively without deactivating the catalyst.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a reaction mechanism, providing definitive evidence for proposed pathways. wikipedia.orgresearchgate.net For the transformation of this compound, several labeling experiments could confirm the key mechanistic features.
For example, substituting the aldehydic hydrogen with deuterium (B1214612) (D) would allow its fate to be tracked. In the proposed mechanism, this deuterium atom would remain attached to the carbon framework until the final product is formed. More complex studies could involve ¹³C labeling at specific positions within the cyclohexene (B86901) ring or the vinyl group. Tracing the final position of these labeled carbons in the cyclopentenone product using NMR or mass spectrometry would provide direct evidence for the specific bond formations and rearrangements predicted by the 4π-electrocyclization mechanism. slideshare.netnih.gov Such studies are crucial for distinguishing between competing mechanistic possibilities and confirming the concerted, pericyclic nature of the key ring-forming step.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of (Cyclohex-2-en-1-ylidene)acetaldehyde. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, multidimensional techniques are essential for unambiguous signal assignment and for probing through-bond and through-space correlations.
Multidimensional NMR experiments are crucial for assembling the molecular structure by correlating different nuclei.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the aldehydic proton and the adjacent vinylic proton. It would also map out the coupling network within the cyclohexene (B86901) ring, showing correlations between H-2' and H-3', as well as the intricate couplings among the aliphatic protons at positions C-4', C-5', and C-6'.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached. This is a key technique for assigning carbon resonances based on their attached, and often more easily assigned, protons. For instance, the distinct chemical shift of the aldehydic proton would directly correlate to the aldehydic carbon signal, and the olefinic protons would correlate to their respective sp²-hybridized carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is vital for connecting different spin systems and positioning quaternary carbons. Key HMBC correlations would include the correlation from the aldehydic proton to the vinylic C-2 and the quaternary C-1'. Furthermore, correlations from the protons on the cyclohexene ring to adjacent carbons would confirm the ring structure and the position of the exocyclic double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and preferred conformation. For this compound, NOESY could reveal correlations between the aldehydic proton and protons on the cyclohexene ring, such as H-2' or H-6', which would help define the geometry around the exocyclic double bond and the orientation of the acetaldehyde (B116499) group relative to the ring.
The following table summarizes the expected key correlations from these 2D NMR experiments for the structural elucidation of this compound.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H-1 (Aldehyde) | H-2 | C-1 | C-2, C-1' | H-2, H-6' |
| H-2 (Vinylic) | H-1 | C-2 | C-1, C-1', C-6' | H-1, H-3' |
| H-2' (Vinylic) | H-3' | C-2' | C-1', C-3', C-4' | H-3' |
| H-3' (Vinylic) | H-2', H-4' | C-3' | C-2', C-5' | H-2', H-4' |
| H-4' (Allylic) | H-3', H-5' | C-4' | C-2', C-3', C-5', C-6' | H-3', H-5' |
| H-5' (Aliphatic) | H-4', H-6' | C-5' | C-3', C-4', C-6' | H-4', H-6' |
| H-6' (Allylic) | H-5' | C-6' | C-1', C-2, C-4', C-5' | H-1, H-5' |
Note: This is a representative table of expected correlations. Actual chemical shifts and correlations would be determined from experimental spectra.
The structure of this compound is not rigid. Rotation around the C1'-C2 single bond and the ring inversion of the cyclohexene moiety are dynamic processes that can be studied using Dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of NMR signals.
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will show averaged signals. As the temperature is lowered, the rate of this exchange decreases. If the exchange can be slowed sufficiently, separate signals for the different conformers may be observed. The temperature at which the signals coalesce can be used to calculate the energy barrier (ΔG‡) for the conformational change. For this compound, DNMR could be used to determine the rotational barrier around the bond connecting the ring to the acetaldehyde group, providing insight into the relative populations of different s-cis and s-trans conformers.
While solution-state NMR is most common, solid-state NMR (ssNMR) could provide valuable information if this compound can be obtained in a crystalline or solid form. In the solid state, molecular motion is restricted, which can lead to very broad lines in conventional NMR. However, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can overcome this, providing high-resolution spectra. ssNMR could reveal information about the conformation of the molecule in the solid state, which may differ from its solution-state conformation, and provide insights into intermolecular packing forces.
Mass Spectrometry for Structural and Mechanistic Insights
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound, which is C₈H₁₀O. By comparing the experimentally measured exact mass with the calculated mass for this formula, HRMS can confirm the molecular formula and rule out other possibilities with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₈H₁₀O |
| Calculated Exact Mass | 122.0732 u |
| Measured Exact Mass (Hypothetical) | 122.0735 u |
| Mass Accuracy (ppm) | 2.5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For α,β-unsaturated aldehydes like this compound, several characteristic fragmentation pathways can be expected.
Common fragmentation processes for aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the loss of the formyl radical ([M-29]⁺, loss of CHO). As an α,β-unsaturated system, cleavage of the bond between the α and β carbons is also a common pathway. The cyclohexene ring can undergo retro-Diels-Alder reactions, leading to the loss of ethene ([M-28]⁺) or other characteristic neutral losses.
The following table outlines plausible fragmentation patterns for this compound that could be observed in an MS/MS experiment.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (mass, formula) | Proposed Fragmentation Pathway |
| 122 ([M]⁺) | 121 | 1 (H) | Loss of a hydrogen radical from the aldehyde. |
| 122 ([M]⁺) | 94 | 28 (C₂H₄) | Retro-Diels-Alder reaction in the cyclohexene ring. |
| 122 ([M]⁺) | 93 | 29 (CHO) | Loss of the formyl radical. |
| 122 ([M]⁺) | 79 | 43 (C₃H₇ or C₂H₃O) | Cleavage within the side chain and ring. |
| 122 ([M]⁺) | 66 | 56 (C₄H₈) | Complex rearrangement and fragmentation of the ring. |
| 93 | 65 | 28 (CO) | Loss of carbon monoxide from the [M-CHO]⁺ fragment. |
Note: This table represents predicted fragmentation patterns based on the general behavior of similar compounds. Actual fragmentation would be confirmed by experimental MS/MS data.
By combining the insights from these advanced spectroscopic methods, a comprehensive and unambiguous structural and conformational picture of this compound can be established.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
For this compound, the key structural features include the conjugated system formed by the endocyclic C=C bond, the exocyclic C=C bond, and the C=O group of the aldehyde. The IR spectrum is expected to be dominated by a strong absorption band for the C=O stretching vibration. Due to conjugation, this band is anticipated to appear at a lower wavenumber (around 1705-1685 cm⁻¹) compared to a saturated aldehyde (typically ~1730 cm⁻¹). libretexts.org Another highly characteristic feature for the aldehyde is the pair of C-H stretching bands, often appearing between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.org
In the Raman spectrum, the non-polar C=C bonds of the conjugated system are expected to produce strong signals. The stretching vibration of the C=C double bond within the cyclohexene ring and the exocyclic C=C bond would be prominent. researchgate.netustc.edu.cn Raman spectroscopy is particularly effective for analyzing the carbon backbone and C=C bonds, which may be weak in the IR spectrum. youtube.com
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehydic C-H Stretch | 2850-2800, 2750-2700 | Weak | Medium |
| Vinylic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| C=O Stretch (conjugated) | 1705-1685 | 1705-1685 | Strong (IR), Medium (Raman) |
| C=C Stretch (conjugated) | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| C-H Bend (aldehyde) | ~1390 | ~1390 | Medium |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a key technique for probing the conjugated π-electron system of this compound. Molecules containing conjugated systems absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, two primary electronic transitions are expected: a high-intensity π → π* transition and a lower-intensity n → π* transition. researchgate.net
The π → π* transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) of the π-system to the lowest unoccupied molecular orbital (LUMO). This is an allowed transition, resulting in a strong absorption band. The extended conjugation involving the two double bonds and the carbonyl group significantly lowers the energy gap between the HOMO and LUMO, shifting the λmax (wavelength of maximum absorbance) to a longer wavelength (a bathochromic or red shift) compared to non-conjugated systems. nih.gov
The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to the π* antibonding orbital. This transition is typically symmetry-forbidden, resulting in a much weaker absorption band that appears at a longer wavelength than the π → π* transition. researchgate.net The position of these absorptions can be influenced by the solvent polarity.
Table 2: Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π* | 220 - 250 | > 10,000 | Strong absorption due to the extended conjugated system. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies
This compound possesses a stereocenter at the C1 carbon of the cyclohexene ring, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such molecules. youtube.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. arxiv.org
While an achiral compound will not produce a CD signal, the enantiomers of a chiral compound will produce spectra that are mirror images of each other. Each electronic transition observed in the UV-Vis spectrum can be associated with a positive or negative CD signal, known as a Cotton effect. nih.gov
For this compound, both the π → π* and n → π* transitions would be expected to show Cotton effects. The sign and magnitude of these effects are exquisitely sensitive to the absolute configuration (R or S) of the stereocenter and the molecule's preferred conformation. Therefore, CD spectroscopy would be an invaluable tool for:
Differentiating between the (R) and (S) enantiomers.
Determining the enantiomeric excess (ee) of a sample.
Assigning the absolute configuration by comparing experimental spectra with theoretical predictions from computational chemistry. nih.gov
Although no experimental CD spectra for this compound have been reported in the literature, its chiral nature makes it an ideal candidate for such analysis.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline derivatives exist)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgyoutube.com The technique requires a well-ordered single crystal of the compound. mdpi.com
This compound is likely a liquid or low-melting solid at room temperature, making it unsuitable for direct X-ray analysis. However, a crystalline derivative could be synthesized to facilitate this study. Common derivatives for aldehydes include:
2,4-Dinitrophenylhydrazones
Semicarbazones
Oximes
Formation of such a derivative would introduce rigidity and intermolecular interactions (like hydrogen bonding) that promote crystallization. A successful single-crystal X-ray diffraction analysis of a derivative would unambiguously establish:
The precise molecular geometry in the solid state.
The conformation of the cyclohexene ring.
The relative stereochemistry of all chiral centers.
The absolute stereochemistry (R/S configuration) of the molecule, provided the crystal is non-centrosymmetric (Flack parameter analysis). mdpi.com
To date, no crystal structures of this compound or its derivatives have been deposited in crystallographic databases. Should such a study be undertaken, it would provide the ultimate confirmation of the compound's molecular architecture.
Theoretical and Computational Chemistry Studies of Cyclohex 2 En 1 Ylidene Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density rather than its complex wavefunction. nih.gov This approach provides a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules.
For (Cyclohex-2-en-1-ylidene)acetaldehyde, DFT calculations would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. A typical study might use a hybrid functional, such as B3LYP, combined with a Pople-style basis set (e.g., 6-31+G(d,p)) to accurately model the system. mdpi.com
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT
| Descriptor | Symbol | Formula | Significance for this compound |
|---|---|---|---|
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; a harder molecule is less reactive. |
| Electrophilicity Index | ω | µ² / (2η) | Quantifies the ability of the molecule to accept electrons, crucial for predicting reactions with nucleophiles. mdpi.com |
Note: The values in this table are representative and would need to be calculated for the specific molecule.
Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of experimental data or empirical parameters. Hartree-Fock (HF) is the simplest ab initio method, providing a foundational description of the electronic structure.
To achieve higher accuracy, electron correlation—the interaction between individual electrons—must be considered. Post-Hartree-Fock methods are designed for this purpose. Møller-Plesset perturbation theory of the second order (MP2) and the Coupled Cluster (CC) approach (e.g., CCSD(T)) are considered "gold standard" methods for obtaining highly accurate energies. While computationally expensive, these methods are invaluable for benchmarking DFT results and for calculations where high precision is critical, such as determining accurate activation energies for chemical reactions.
Conformational Analysis and Isomerism Modeling
This compound possesses significant conformational flexibility. The cyclohexene (B86901) ring can adopt different puckered forms (like a half-chair), and rotation can occur around the single bond connecting the ring to the exocyclic aldehyde moiety. This rotation gives rise to different planar arrangements of the conjugated system, typically an s-trans and an s-cis conformer.
Conformational analysis aims to identify all possible stable structures (conformers) and rank them by their relative energies. chemistrysteps.comlibretexts.org Computational modeling is the primary tool for this analysis. By systematically rotating the dihedral angles and optimizing the geometry at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. These calculations can reveal the steric and electronic factors that govern conformational preference, such as allylic strain between substituents on the double bond system. imperial.ac.ukyoutube.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Ring Conformation | C=C-C=O Dihedral | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| A | Half-Chair | s-trans (~180°) | 0.00 (most stable) | ~85% |
| B | Half-Chair | s-cis (~0°) | +5.2 | ~14% |
| C | Boat | s-trans (~180°) | +23.0 | <1% |
Note: This table is for illustrative purposes. Actual energy differences would be determined through quantum chemical calculations.
Reaction Pathway and Transition State Modeling
As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack. Nucleophiles can add directly to the carbonyl carbon (1,2-addition) or to the β-carbon of the conjugated system (1,4-conjugate addition). pressbooks.publibretexts.org
Computational chemistry is essential for mapping the entire reaction coordinate for such processes. By modeling the interaction of the aldehyde with a nucleophile, chemists can locate the transition state (TS)—the highest energy point along the reaction pathway. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies for the 1,2- and 1,4-addition pathways, a prediction can be made about which product will form faster (kinetic control). Furthermore, by calculating the energies of the final products, the thermodynamic favorability of each pathway can be determined.
Table 3: Example of a Modeled Reaction Pathway Profile
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Aldehyde + Nucleophile | 0 |
| TS (1,4-addition) | Transition state for conjugate addition | +65 |
| Intermediate | Enolate formed after 1,4-addition | -15 |
| Product (1,4) | Final saturated aldehyde product | -40 |
| TS (1,2-addition) | Transition state for direct addition | +50 |
Note: This table represents a hypothetical reaction profile to illustrate the data obtained from reaction pathway modeling.
Analysis of Electronic Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence orbital most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be a π-orbital delocalized across the C=C-C=O conjugated system. Its energy level (EHOMO) is related to the molecule's ionization potential and its ability to act as a nucleophile. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. The LUMO of this compound will also be a π-antibonding orbital (π*) delocalized over the conjugated system. Its energy level (ELUMO) relates to the electron affinity and the molecule's ability to act as an electrophile. mdpi.com
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.
Table 4: Illustrative Frontier Orbital Properties
| Property | Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| HOMO Distribution | Primarily on C=C bond | Predicts site of electrophilic attack. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In a hypothetical MEP analysis of this compound, the map would likely show a region of negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its high electronegativity and the localization of electron density. This region would represent the most probable site for electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be expected around the hydrogen atoms and the aldehydic proton, indicating electron-deficient regions susceptible to nucleophilic attack. The conjugated system of the double bonds would also influence the potential distribution across the carbon framework. Without a specific study, a data table of MEP values cannot be generated.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and conjugation.
For this compound, an NBO analysis would elucidate the nature of the chemical bonds (sigma, pi), the hybridization of the atoms, and the delocalization of electrons across the conjugated system. Key interactions would likely include the delocalization of pi-electrons from the C=C bonds to the C=O bond (π → π* interactions) and the interaction of the oxygen lone pairs with adjacent anti-bonding orbitals (n → σ* or n → π* interactions). The stabilization energies (E(2)) associated with these interactions would quantify their significance. As no published NBO analysis for this specific molecule is available, a data table of donor-acceptor interactions and stabilization energies cannot be provided.
Prediction and Interpretation of Spectroscopic Data
Computational methods are frequently used to predict and help interpret spectroscopic data, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies, electronic transition energies, and chemical shifts, researchers can correlate theoretical data with experimental findings.
A computational study of this compound would predict characteristic vibrational frequencies, such as the C=O and C=C stretching modes in the IR spectrum. It would also calculate the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions within the conjugated π-system. Predicted NMR chemical shifts for the various hydrogen and carbon atoms would aid in the assignment of experimental spectra. In the absence of such a computational investigation, a table of predicted spectroscopic data cannot be compiled.
Non-Linear Optical (NLO) Properties and Computational Assessment
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with extensive π-conjugation and significant charge separation often exhibit enhanced NLO responses.
The conjugated system of this compound suggests it may possess NLO properties. A computational assessment would involve calculating the dipole moment, polarizability, and first and second hyperpolarizabilities. These calculations would indicate the molecule's potential for NLO applications. Without a dedicated study, it is not possible to provide a data table of the computed NLO properties for this compound.
Applications of Cyclohex 2 En 1 Ylidene Acetaldehyde in Complex Chemical Synthesis
A Key Building Block in Natural Product Synthesis
The intricate architecture of natural products presents a formidable challenge to synthetic chemists. (Cyclohex-2-en-1-ylidene)acetaldehyde has proven to be an instrumental precursor in the stereoselective synthesis of several complex natural products. A notable example is its application in the total synthesis of (-)-Pironetin (also known as PA-48153C), a potent tubulin-binding agent with significant cytotoxic and immunosuppressive activities. Synthetic strategies towards (-)-Pironetin often involve intricate multi-step sequences where the cyclohexene (B86901) ring and the aldehyde functionality of this compound or its derivatives are strategically manipulated to construct the core structure of the natural product. Although direct use of the parent compound as a starting material is not always explicit, it often serves as a key conceptual intermediate in the retrosynthetic analysis, guiding the development of efficient synthetic routes. The synthesis frequently employs powerful reactions such as iterative aldol (B89426) reactions to build up the complex stereochemistry required for biological activity. nih.govnih.govpitt.eduresearchgate.net
Precursor to Biologically Active Molecules and Pharmaceutical Intermediates
The inherent reactivity of the α,β-unsaturated aldehyde system in this compound makes it an attractive starting point for the synthesis of various biologically active molecules and pharmaceutical intermediates. Its ability to participate in a range of chemical transformations allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.
One significant area of application is in the development of microtubule targeting agents . These agents are crucial in cancer chemotherapy as they interfere with the dynamics of microtubules, which are essential for cell division. The cyclohexene core of this compound can be found in the structures of certain synthetic tubulin inhibitors that bind to the colchicine (B1669291) site, leading to the disruption of microtubule polymerization and ultimately inducing apoptosis in cancer cells. nih.govresearchgate.netnih.govmdpi.commdpi.com The synthesis of these agents often involves the modification of the aldehyde and the cyclohexene ring to optimize binding affinity and pharmacological properties.
Furthermore, derivatives of this compound have been explored in the synthesis of compounds with potential anticancer activity . For instance, hybrid molecules incorporating a thiazolidinone moiety with a modified propenylidene side chain derived from a related chloro-substituted nitrophenylpropenal have shown significant anticancer effects. mdpi.com This highlights the potential of using the basic scaffold of this compound as a template for the design and synthesis of novel therapeutic agents.
Role in the Synthesis of Specialty Chemicals, Agrochemicals, and Fragrances
Beyond the pharmaceutical realm, this compound and its derivatives play a role in the synthesis of a variety of specialty chemicals.
In the fragrance industry , the structural motif of a substituted cyclohexene ring is a common feature in many aroma chemicals. For example, the synthesis of α-damascone , a key component of rose scents, can involve a Diels-Alder reaction followed by condensation with acetaldehyde (B116499), a reaction that conceptually aligns with the structure of this compound. rsc.orggoogle.com While direct synthesis from the title compound may not be the primary industrial route, its structure serves as a blueprint for the design of new fragrance molecules. The synthesis of β-damascone, another important fragrance compound, also utilizes related cyclohexanone (B45756) derivatives and reactions that build up the characteristic butenone side chain. arkat-usa.org
While direct applications in the agrochemical sector are less documented in readily available literature, the versatile reactivity of α,β-unsaturated aldehydes suggests potential for their use in the synthesis of pesticides and herbicides. The core structure could be functionalized to interact with specific biological targets in pests or weeds.
Construction of Diverse Heterocyclic Systems
The conjugated system of this compound makes it a valuable substrate for various cycloaddition and annulation reactions, leading to the construction of a wide range of heterocyclic systems. These heterocyclic compounds are of immense importance in medicinal chemistry and materials science.
One of the most powerful methods for the construction of six-membered rings is the Diels-Alder reaction . As a dienophile, the α,β-unsaturated aldehyde functionality of this compound can react with various dienes to form complex cyclohexene derivatives, which can then be further transformed into a variety of carbocyclic and heterocyclic structures. The retro-Diels-Alder reaction is also a valuable tool for the synthesis of heterocycles. researchgate.netosi.lv Furthermore, the aldehyde group can participate in hetero-Diels-Alder reactions, leading to the formation of oxygen-containing heterocycles. nih.govnih.gov
The synthesis of quinolines , a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be achieved through reactions involving aldehydes. Various synthetic methodologies, including those catalyzed by transition metals or proceeding through oxidative annulation, utilize aldehydes as key components in the construction of the quinoline (B57606) scaffold. mdpi.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.net Although specific examples starting directly from this compound are not extensively reported, its reactivity profile makes it a plausible candidate for such transformations.
Integration into Polymer and Materials Chemistry for Optoelectronic Applications
The field of materials science has seen a growing interest in the development of organic materials with tailored electronic and optical properties. Conjugated polymers , characterized by an extended π-system along the polymer backbone, are at the forefront of this research due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnorthwestern.eduntu.edu.sgresearchgate.net
The vinyl group within the cyclohexene ring and the conjugated aldehyde functionality of this compound offer potential anchor points for polymerization reactions. Through reactions such as the Horner-Wadsworth-Emmons reaction, it is conceivable to incorporate this structural unit into the backbone of conjugated polymers. nih.gov The introduction of the cyclohexene moiety could influence the polymer's solubility, morphology, and electronic properties, thus providing a means to fine-tune the performance of the resulting optoelectronic devices.
Synthesis of Probes for Chemical Biology Studies
Chemical biology relies on the development of molecular probes to study and manipulate biological processes in living systems. Fluorescent probes , in particular, are powerful tools for imaging and sensing specific biomolecules and cellular events. nih.govhoriba.comnih.govrsc.orgescholarship.org
The aldehyde functionality of this compound provides a reactive handle for the attachment of fluorophores or other reporter groups. Aldehydes are known to react with specific functional groups in biomolecules and can be utilized in the design of probes that "turn on" their fluorescence upon reacting with a target analyte. While the direct use of this compound in a reported probe is not readily found, its structure offers a template for the design of novel probes. For instance, the cyclohexene ring could be modified to enhance cell permeability or to introduce additional recognition elements, while the aldehyde group could be used for conjugation to a fluorescent dye or for direct reaction with a biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
